molecular formula C12H14NO4P B14359373 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate CAS No. 91918-23-9

2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate

Cat. No.: B14359373
CAS No.: 91918-23-9
M. Wt: 267.22 g/mol
InChI Key: GBZKSESMPMWQTQ-UHFFFAOYSA-N
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Description

2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is an organic compound with the molecular formula C₁₂H₁₄NO₄P It is characterized by the presence of a cyano group, a phenyl group, and a dimethyl phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate typically involves the reaction of 2-cyano-1-phenylprop-1-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the dimethyl phosphate group.

Scientific Research Applications

2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate
  • 2-Cyano-1-phenylprop-1-en-1-yl dipropyl phosphate
  • 2-Cyano-1-phenylprop-1-en-1-yl dibutyl phosphate

Uniqueness

2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs with different alkyl phosphate groups, the dimethyl phosphate ester provides a balance of hydrophilicity and lipophilicity, influencing its solubility and interaction with biological membranes.

Properties

CAS No.

91918-23-9

Molecular Formula

C12H14NO4P

Molecular Weight

267.22 g/mol

IUPAC Name

(2-cyano-1-phenylprop-1-enyl) dimethyl phosphate

InChI

InChI=1S/C12H14NO4P/c1-10(9-13)12(11-7-5-4-6-8-11)17-18(14,15-2)16-3/h4-8H,1-3H3

InChI Key

GBZKSESMPMWQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)OP(=O)(OC)OC)C#N

Origin of Product

United States

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